Methyl 2-(6-(piperazin-1-YL)pyridin-3-YL)acetate
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Overview
Description
Methyl 2-(6-(piperazin-1-YL)pyridin-3-YL)acetate is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(6-(piperazin-1-YL)pyridin-3-YL)acetate typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(6-(piperazin-1-YL)pyridin-3-YL)acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Methyl 2-(6-(piperazin-1-YL)pyridin-3-YL)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly for its activity against certain diseases.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Methyl 2-(6-(piperazin-1-YL)pyridin-3-YL)acetate involves its interaction with specific molecular targets and pathways. For example, piperazine derivatives are known to interact with neurotransmitter receptors, enzymes, and ion channels. The exact mechanism depends on the specific application and target of the compound .
Comparison with Similar Compounds
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Known for its anti-tubercular activity.
2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one: Studied for its antiproliferative activity.
Uniqueness
Methyl 2-(6-(piperazin-1-YL)pyridin-3-YL)acetate is unique due to its specific structure, which allows it to interact with a different set of molecular targets compared to other piperazine derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C12H17N3O2 |
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Molecular Weight |
235.28 g/mol |
IUPAC Name |
methyl 2-(6-piperazin-1-ylpyridin-3-yl)acetate |
InChI |
InChI=1S/C12H17N3O2/c1-17-12(16)8-10-2-3-11(14-9-10)15-6-4-13-5-7-15/h2-3,9,13H,4-8H2,1H3 |
InChI Key |
GCZRXLRDMHUJHO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CN=C(C=C1)N2CCNCC2 |
Origin of Product |
United States |
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